

# Core Subject: LHVS (Cysteine Protease Inhibitor)

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Compound of Interest		
Compound Name:	LHVS	
Cat. No.:	B8093374	Get Quote

This technical guide provides a comprehensive overview of the **LHVS** inhibitor, a potent tool compound used in biomedical research. It details its chemical identity, mechanism of action, and applications, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

#### **Full Chemical Name**

The full chemical name for **LHVS** is N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide.[1] It is also commonly referred to as Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone.[2]

#### Chemical Structure Details:

Formula: C<sub>28</sub>H<sub>37</sub>N<sub>3</sub>O<sub>5</sub>S[1][3]

Molecular Weight: 527.68 g/mol [3]

CAS Number: 170111-28-1[1][3]

## **Mechanism of Action**

**LHVS** is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with notable activity against the cathepsin family.[3][4][5] Its mechanism relies on a vinyl sulfone moiety that acts as a Michael acceptor. This group forms a covalent bond with the catalytic thiol residue in the active site of cysteine proteases, leading to irreversible inhibition.



While it is a broad-spectrum or non-selective inhibitor, it shows particular potency against cathepsin S.[6] However, it also demonstrates inhibitory activity against other cathepsins such as K, L, and B.[3][6] This lack of specificity is a critical consideration in experimental design.[6]

## **Quantitative Inhibitory Data**

The inhibitory activity of **LHVS** has been quantified against various targets in different experimental systems.

Target Enzyme/Process	Species/System	Inhibitory Concentration (IC50/Ki)	Reference(s)
Cathepsin S (CatS)	In vitro (enzyme assay)	Ki = 5.9 nM	
Cathepsin L (CatL)	In vitro (enzyme assay)	Ki = 0.72 μM	
Cathepsin B (CatB)	In vitro (enzyme assay)	Ki = 39 μM	
Toxoplasma gondii Invasion	In vitro (cell-based)	IC50 = 10 μM	[3][4][5]
Cathepsins K, L, S, B	Osteoclasts (cell- based)	Effective at 5 μM	[3]
Cathepsin S (specific)	HOM2 cells (cell- based)	Effective at 1-5 nM	[3]

## **Key Biological Effects and Applications**

**LHVS** has been utilized as a research tool to probe the function of cysteine proteases in various biological contexts.

Immunology: By inhibiting cathepsin S, a key enzyme in the processing of antigens for
presentation by major histocompatibility complex (MHC) class II molecules, LHVS can be
used to study immune modulation.[1][7]



- Parasitology: It effectively blocks the secretion of microneme proteins in the parasite
   Toxoplasma gondii, which are essential for host cell invasion.[3][4]
- Osteoclast Biology: LHVS inhibits cathepsin K, a critical protease in bone resorption. It has been shown to reduce the formation of actin rings in osteoclasts, a key cellular structure for bone degradation.[3]
- Neuroscience: The inhibitor has been reported to have neuroprotective effects in models of traumatic brain injury and can reverse mechanical hyperalgesia in neuropathic pain models.
   [8]

# **Experimental Protocols and Methodologies In Vitro Cell-Based Assays**

- 1. Inhibition of Cathepsins in Osteoclasts:
- Objective: To assess the effect of **LHVS** on osteoclast function.
- Cell Line: Wild-type osteoclasts.
- Protocol:
  - Culture osteoclasts under standard conditions.
  - Treat cells with LHVS at a concentration of 5 μM for 2 hours.
  - Analyze for desired endpoints, such as the formation of actin rings. A 50% reduction in actin ring formation was observed under these conditions.[3]
  - Note: At this concentration, LHVS inhibits cathepsins K, L, S, and B.[3]
- 2. Inhibition of Cancer Cell Proliferation:
- Objective: To evaluate the effect of cathepsin S inhibition on cancer cell growth.
- Cell Line: MCF7 breast cancer cells.
- Protocol:



- Seed 4 x 10<sup>4</sup> cells per well in a 24-well plate and allow them to adhere overnight.
- Treat cells with LHVS at a concentration of 10 nM in 500 μL of medium.
- Incubate for 72 hours at 37°C.
- Assess cell proliferation using a suitable method, such as CFSE staining and flow cytometry.[9]

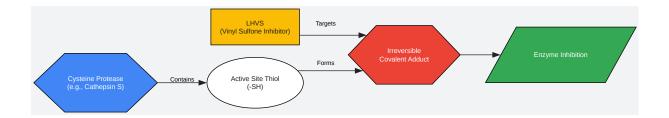
### In Vivo Animal Studies

- 1. Neuropathic Pain Model in Rats:
- Objective: To assess the anti-hyperalgesic effects of LHVS.
- Animal Model: Rats with nerve injury-induced neuropathic pain.
- Protocol (Systemic Administration):
  - Administer LHVS via subcutaneous (SC) injection at doses ranging from 3-30 mg/kg.
  - This single administration produced a dose-dependent reversal of mechanical hyperalgesia.
- Protocol (Intrathecal Administration):
  - Deliver LHVS directly to the spinal cord via intrathecal injection.
  - A daily dose of 30-50 nmol per rat was shown to be antinociceptive and could reverse established mechanical hyperalgesia.[3]

## **Visualized Pathways and Workflows**

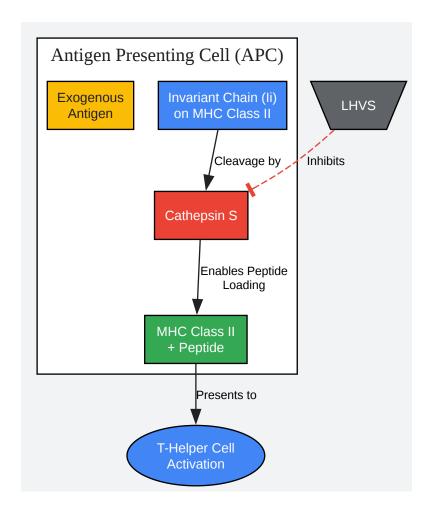
The following diagrams illustrate the mechanism of action and experimental logic related to the **LHVS** inhibitor.





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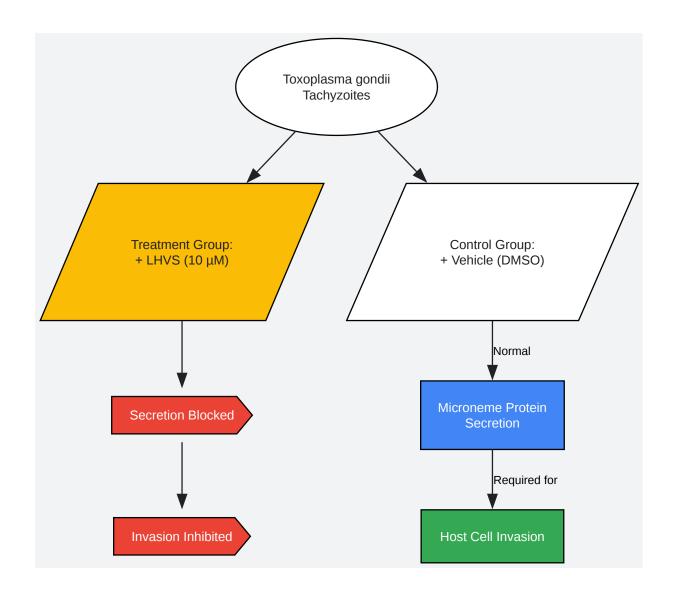
Caption: Covalent inhibition mechanism of **LHVS** on cysteine proteases.



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Caption: Inhibition of antigen presentation by **LHVS** via Cathepsin S.





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Caption: Workflow for assessing LHVS effect on T. gondii invasion.

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### Foundational & Exploratory





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   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093374#lhvs-inhibitor-full-chemical-name]

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